Enhanced Lipophilicity (LogP 5.22) Drives Membrane Permeability Advantage Over 5-Chloro-4-nitrothiophene-2-sulfonamide
The target compound exhibits a calculated LogP of 5.22, substantially exceeding the LogP of 3.26 reported for the simpler 5-chloro-4-nitrothiophene-2-sulfonamide (CAS 61714-46-3), which lacks the N-4-nitrophenyl substituent . This ~2-log-unit increase translates to a predicted ~100-fold higher octanol–water partition coefficient, a key determinant of passive membrane permeability. For antimicrobial and antiparasitic applications where intracellular target engagement is required, this lipophilicity differential directly impacts the compound's ability to cross biological membranes .
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.22 (calculated) |
| Comparator Or Baseline | 5-Chloro-4-nitrothiophene-2-sulfonamide (CAS 61714-46-3): LogP = 3.26 (calculated) |
| Quantified Difference | ΔLogP ≈ +1.96; predicted ~91-fold higher octanol–water partition coefficient for the target compound |
| Conditions | In silico calculated values; Chemsrc database |
Why This Matters
Higher LogP predicts superior passive membrane permeation, which is critical for intracellular antimicrobial and antitrypanosomal target engagement where the compound must cross the parasite plasma membrane.
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